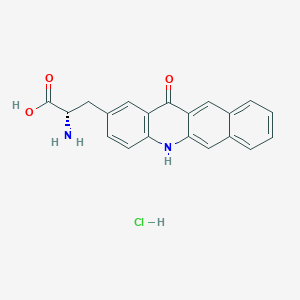
2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane
Vue d'ensemble
Description
The compound “2-Bromo-6-fluorophenylboronic acid” is a solid at room temperature with a molecular weight of 218.82 .
Synthesis Analysis
The synthesis of 2-Bromo-6-Fluorotoluene derivatives has been studied. The process involves bromination, hydrolysis, oxidation, and Sommlet reactions . The yield of 2-Bromo-6-fluorobenzyl bromide was 90.3% when HBr/H2O2 was used as a brominating agent .Molecular Structure Analysis
The InChI code for “2-bromo-6-fluorophenylboronic acid” is 1S/C6H5BBrFO2/c8-4-2-1-3-5 (9)6 (4)7 (10)11/h1-3,10-11H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Bromo-6-Fluorotoluene derivatives include bromination, hydrolysis, oxidation, and Sommlet reactions .Physical And Chemical Properties Analysis
The “2-Bromo-6-fluorophenylboronic acid” is a solid at room temperature . It has a molecular weight of 218.82 .Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
- 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is involved in the synthesis of fluorescent materials. For example, it undergoes lithiation and subsequent reaction with dimesitylboron fluoride, leading to the formation of compounds that emit green fluorescence near 510 nm with quantum yields approaching 10%. These findings indicate potential applications in fluorescence-based technologies (García-Hernández & Gabbaï, 2009).
Polymerization and Nanoparticle Formation
- This compound plays a role in the initiation of Suzuki-Miyaura chain growth polymerization, leading to the formation of nanoparticles that exhibit bright fluorescence. The polymerization process and the properties of these nanoparticles suggest applications in areas requiring highly fluorescent materials (Fischer, Baier, & Mecking, 2013).
Synthetic Procedures and Intermediates
- It is a key intermediate in various synthetic procedures. For instance, it is involved in the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, indicating its utility in the preparation of complex organic compounds (Mekonnen et al., 2009).
Catalysis and Ligand Formation
- The compound is used in the formation of ligands for palladium/Ligand-catalyzed aminations of aryl bromides, iodides, and chlorides. This demonstrates its role in facilitating important catalytic reactions in organic chemistry (Bei et al., 1999).
Dielectric and Optical Properties
- This compound derivatives enhance the dielectric anisotropy and birefringence of liquid crystals, indicating applications in electronic displays and optical devices (Chen et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVVTIRQBUVCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)



